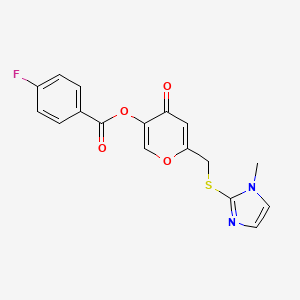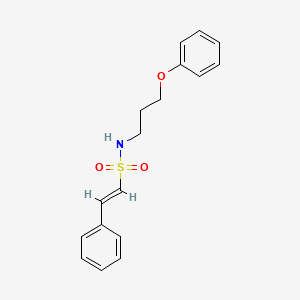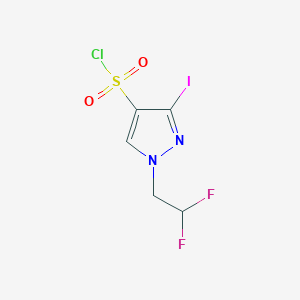![molecular formula C21H27NO3 B2821289 Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate CAS No. 347840-77-1](/img/structure/B2821289.png)
Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate” often belong to a class of organic compounds known as esters . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl group (C=O) and an ether group (R-O-R’).
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in a process known as esterification . In the case of “Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate”, the carboxylic acid would be “2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetic acid” and the alcohol would be methanol.Molecular Structure Analysis
The molecular structure of a compound like “Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate” would be characterized by the presence of an adamantane core, a carbonyl group (C=O), an ether group (R-O-R’), and a methylphenyl group .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols under acidic or basic conditions . They can also undergo reactions with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate” would depend on its molecular structure. For example, the presence of an adamantane core could impart stability and resistance to heat .Applications De Recherche Scientifique
High-Performance Materials
Research has shown that derivatives of adamantane, including those related to Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate, are used in synthesizing highly cross-linked polymers. These materials exhibit excellent thermal stability, beginning to degrade at temperatures around 450°C to 490°C, indicating their potential in high-temperature applications (Reichert & Mathias, 1994).
Electroactive Polymers
The compound's derivatives have also been studied for their use in creating electroactive aromatic polyamides and polyimides, which are amorphous, easily processable into films, and exhibit good mechanical properties. These polymers show promise in electronic applications due to their strong UV–vis absorption and photoluminescence, as well as their electrochemical and electrochromic stability (Hsiao et al., 2009).
Chemical Synthesis and Reactions
Adamantane derivatives have been investigated for their reactivity and potential in novel chemical synthesis pathways. For instance, they have been used in palladium-catalyzed ortho-arylation reactions of benzoic acids, demonstrating the versatility of adamantane-based compounds in facilitating complex organic reactions (Chiong, Pham, & Daugulis, 2007).
Nanotechnology Applications
Furthermore, adamantane and its derivatives have found applications in nanotechnology, such as in the synthesis of nanoscale tripodal structures for atomic force microscopy (AFM) applications. These molecules, with their rigid and well-defined geometries, are ideal for calibrating AFM tips and may serve as nano-objects for various nanotechnological applications (Li et al., 2003).
Pharmaceutical Research
In the pharmaceutical domain, adamantyl-based compounds are being explored for their antimicrobial and anti-inflammatory activities, as well as their potential in analgesic drug development. These studies underline the compound's relevance in creating new therapeutic agents (Al-Omar et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(1-adamantyl)-2-[(4-methylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-13-3-5-17(6-4-13)19(23)22-18(20(24)25-2)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,18H,7-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKQMQUYFELJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)OC)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2821220.png)
![Ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821221.png)




![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2821229.png)